
N4-(3-chlorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a nitro group (-NO2), a methoxyethyl group (-OCH2CH3), and a chlorophenyl group (C6H4Cl) attached to it.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a pyrimidine core with the various functional groups attached at the 2, 4, and 6 positions. The exact structure would depend on the specific locations of these groups on the pyrimidine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack. The methoxyethyl group could potentially undergo reactions typical of ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could increase its polarity, potentially affecting its solubility in various solvents .Aplicaciones Científicas De Investigación
Photopolymerization Applications
A study by Guillaneuf et al. (2010) discusses the use of a new alkoxyamine bearing a chromophore group for nitroxide-mediated photopolymerization (NMP), demonstrating the potential for similar nitro-substituted pyrimidines in photoinitiated polymerization processes. This compound decomposes under UV irradiation to generate radicals, suggesting applications in materials science for developing new polymers with tailored properties (Guillaneuf et al., 2010).
Heterocyclic Compound Synthesis
Research by Sedova et al. (2002) on the synthesis of nitrogen-containing derivatives of 5-nitro-4,6-diphenylpyrimidine by reacting with amines shows the versatility of nitropyrimidines in creating biologically relevant molecules. These compounds have been confirmed through IR spectroscopy and mass spectrometry, indicating their potential use in medicinal chemistry and drug design (Sedova et al., 2002).
Ring Transformation and N-C Transfer Reactions
A study by Nishiwaki et al. (2004) explores the reactivity of nitropyrimidinone under basic conditions, leading to polyfunctionalized pyridones and functionalized enamines. This showcases the chemical flexibility of nitro-substituted pyrimidines in synthetic organic chemistry, particularly for constructing complex molecules with potential pharmaceutical applications (Nishiwaki et al., 2004).
Analytical Chemistry Applications
The study by Lizier and Zanoni (2012) utilized ionic liquids for the improved separation and quantization of aromatic amines in hair dyes by liquid chromatography coupled to electrochemical detection. This research highlights the role of nitro-substituted compounds in developing advanced analytical methodologies for detecting contaminants in consumer products (Lizier & Zanoni, 2012).
Molecular Docking and Antiviral Applications
Kumar and Choudhary (2022) report on the synthesis, characterization, and theoretical study of an organic compound with potential as a drug candidate against SARS-CoV-2. The research involves molecular docking and Hirshfeld surface analysis, illustrating the application of nitro-substituted compounds in the development of therapeutic agents for viral infections (Kumar & Choudhary, 2022).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-N-(3-chlorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN6O3/c1-23-6-5-16-13-18-11(15)10(20(21)22)12(19-13)17-9-4-2-3-8(14)7-9/h2-4,7H,5-6H2,1H3,(H4,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLWJEXBBUIDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(3-chlorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2936910.png)
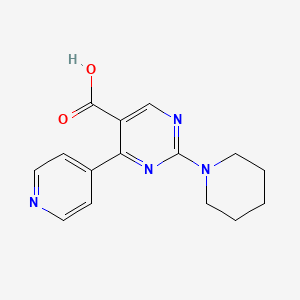
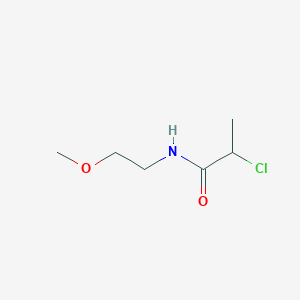
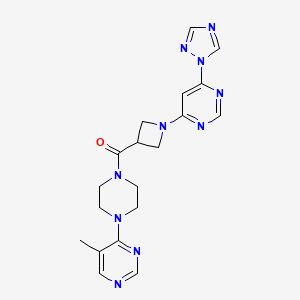
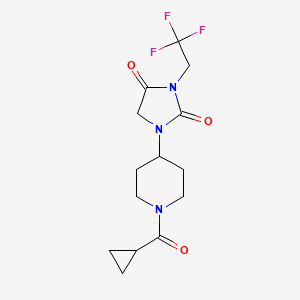
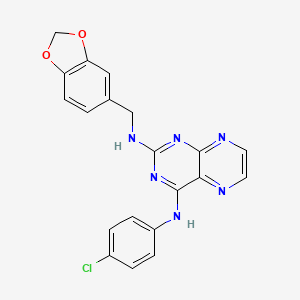
![4-((benzo[b]thiophene-2-carboxamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide](/img/structure/B2936922.png)
![6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2936924.png)
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2936928.png)
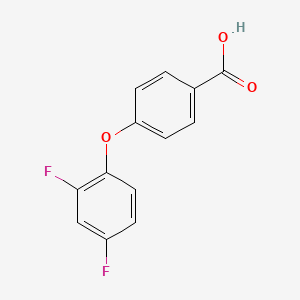
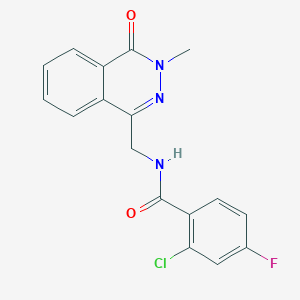
![5-amino-7-(2-chlorophenyl)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B2936931.png)

